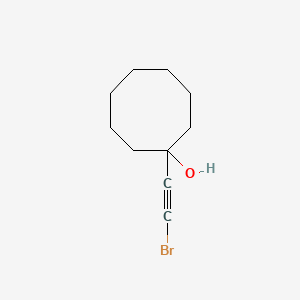
Cyclooctanol, 1-(2-bromoethynyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclooctanol, 1-(2-bromoethynyl)- is a chemical compound with the molecular formula C10H15BrO It is a derivative of cyclooctanol, where a bromoethynyl group is attached to the cyclooctane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclooctanol, 1-(2-bromoethynyl)- typically involves the reaction of cyclooctanol with a bromoethynylating agent. One common method is the electrochemical synthesis, where cyclopropanols react with magnesium halides to form 2-bromoethyl ketones. This reaction proceeds with high regioselectivity and without epimerization of the α-stereocenter .
Industrial Production Methods
Industrial production of Cyclooctanol, 1-(2-bromoethynyl)- may involve large-scale electrochemical processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of nickel or copper catalysts is common in these processes to facilitate the formation of the desired product .
Análisis De Reacciones Químicas
Types of Reactions
Cyclooctanol, 1-(2-bromoethynyl)- undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Replacement of the bromoethynyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Typically involves oxidizing agents like hydrogen peroxide or tert-butyl hydroperoxide.
Reduction: Commonly uses reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Utilizes nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions include cyclooctanone, cyclooctanol derivatives, and various substituted cyclooctane compounds .
Aplicaciones Científicas De Investigación
Cyclooctanol, 1-(2-bromoethynyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Cyclooctanol, 1-(2-bromoethynyl)- involves its interaction with molecular targets through its bromoethynyl group. This group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The pathways involved may include enzyme inhibition, receptor binding, or modulation of cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Cyclooctanol: A simple cyclic alcohol with a hydroxyl group attached to the cyclooctane ring.
Cyclooctanone: The ketone derivative of cyclooctanol.
2-Bromoethyl Ketones: Compounds with a bromoethynyl group attached to a ketone.
Uniqueness
This uniqueness makes it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
99173-94-1 |
|---|---|
Fórmula molecular |
C10H15BrO |
Peso molecular |
231.13 g/mol |
Nombre IUPAC |
1-(2-bromoethynyl)cyclooctan-1-ol |
InChI |
InChI=1S/C10H15BrO/c11-9-8-10(12)6-4-2-1-3-5-7-10/h12H,1-7H2 |
Clave InChI |
IOQRRJOJNOJTFY-UHFFFAOYSA-N |
SMILES canónico |
C1CCCC(CCC1)(C#CBr)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


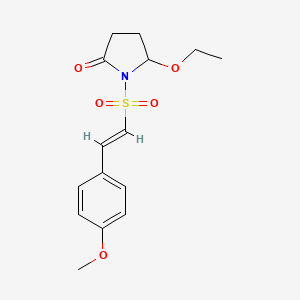

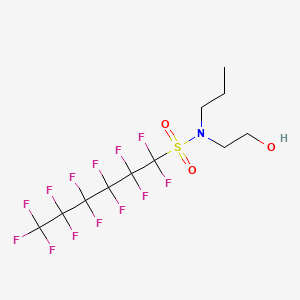
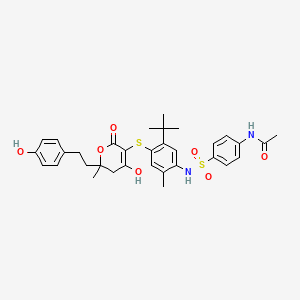
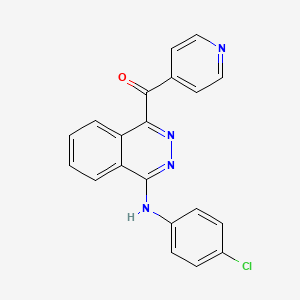
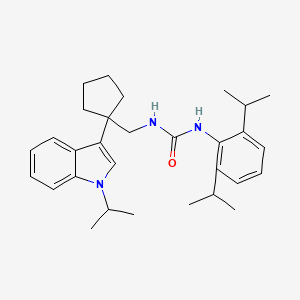
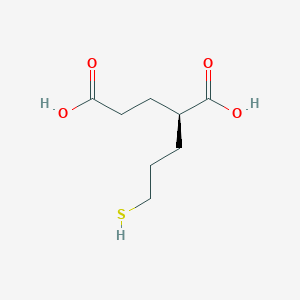
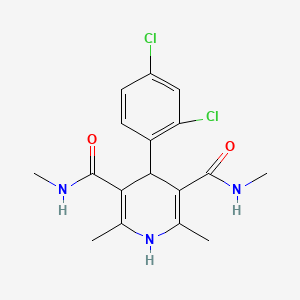
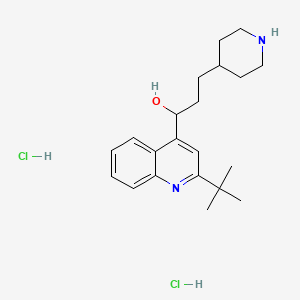
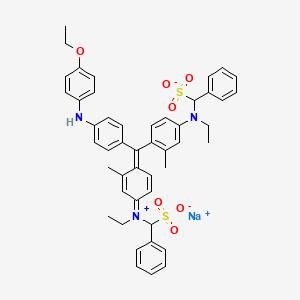
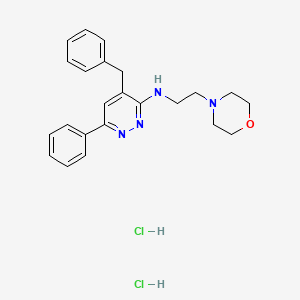
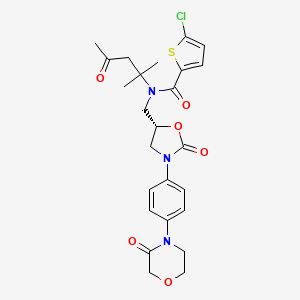
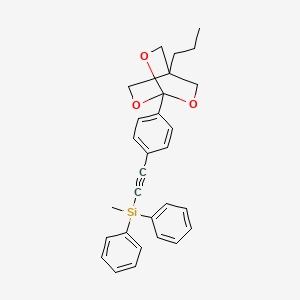
![3-[4-[2-[5-[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]-1,5-diazocan-1-yl]ethyl]phenyl]propanoic acid;sulfuric acid](/img/structure/B12744558.png)
